
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- is a chemical compound with the molecular formula C7H19NOSi. It is also known by other names such as 2-(Dimethylamino)ethanol, TMS derivative, and (2-Dimethylaminoethoxy)trimethylsilane . This compound is part of the organosilane family and is characterized by the presence of a trimethylsilyl group attached to the ethanamine structure.
Métodos De Preparación
The synthesis of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane . The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trimethylchlorosilane→Ethanamine, N,N-dimethyl-2-(trimethylsilyl)-+HCl
Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Mecanismo De Acción
The mechanism by which Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments. This property is particularly useful in drug delivery systems where enhanced membrane permeability is desired.
Comparación Con Compuestos Similares
Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
N,N-Dimethyltryptamine (DMT): A hallucinogenic compound with a different structure but similar dimethylamino group.
2-(Dimethylamino)ethanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers: Compounds with similar silyl groups but different organic moieties.
The uniqueness of Ethanamine, N,N-dimethyl-2-(trimethylsilyl)- lies in its combination of the dimethylamino group and the trimethylsilyl group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
23138-94-5 |
|---|---|
Fórmula molecular |
C7H19NSi |
Peso molecular |
145.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-trimethylsilylethanamine |
InChI |
InChI=1S/C7H19NSi/c1-8(2)6-7-9(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
KSGNPJFPFWTYLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


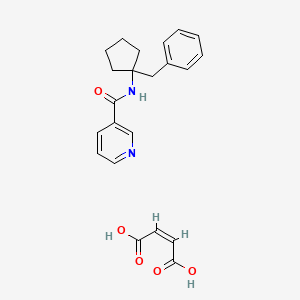
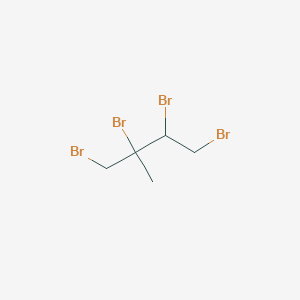
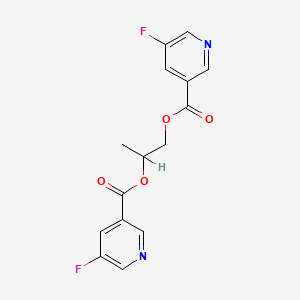
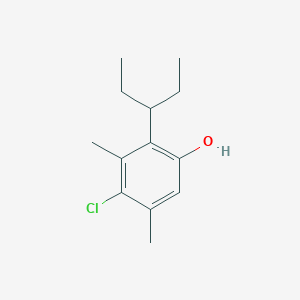
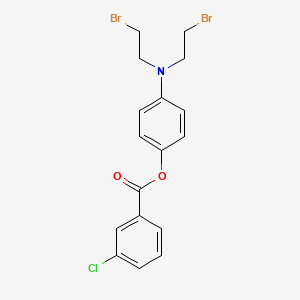
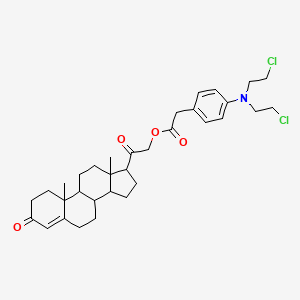
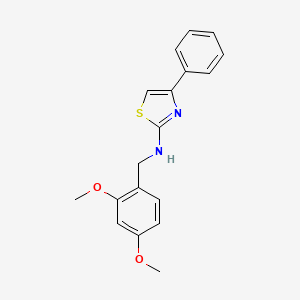
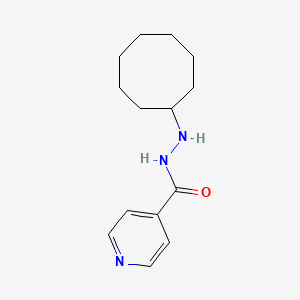

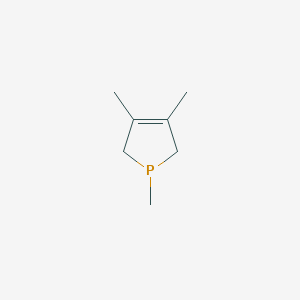
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
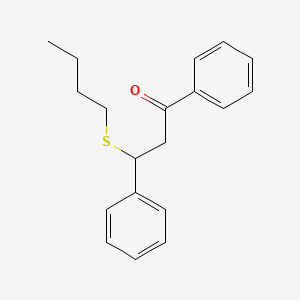
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

